3-(Trifluorométhyl)pyrazole

Vue d'ensemble

Description

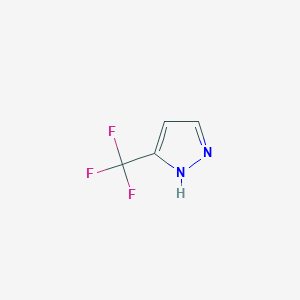

3-(Trifluoromethyl)pyrazole is a molecule of interest in the field of organic chemistry due to its trifluoromethyl group, which can significantly alter the physical and chemical properties of compounds. The presence of the trifluoromethyl group in pyrazoles has been shown to be beneficial in drug discovery and materials chemistry due to its ability to enhance the bioavailability and stability of pharmaceuticals, as well as to modify the electronic properties of materials .

Synthesis Analysis

The synthesis of various trifluoromethylated pyrazoles has been achieved through different synthetic routes. One approach involves the transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group using sulfur tetrafluoride, allowing for gram-scale preparation of the target compounds . Another method includes the divergent reaction of β-CF3-1,3-enyne with hydrazines, leading to the formation of trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles . Additionally, the synthesis of trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters has been described, which are useful intermediates for Suzuki-Miyaura cross-coupling reactions to yield heteroaryl-3-(trifluoromethyl)pyrazoles .

Molecular Structure Analysis

The molecular structure of 3,5-bis(trifluoromethyl)pyrazole has been determined using X-ray crystallography, revealing that the compound forms tetramers through N–H···N hydrogen bonds in the solid state. The presence of proton disorder is necessary to explain the geometric features of the monomers . The structure of various trifluoromethylated pyrazoles has been further characterized by crystallographic analysis, which is crucial for understanding their reactivity and interactions .

Chemical Reactions Analysis

Trifluoromethylated pyrazoles participate in a variety of chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions to form multi-ring systems . The reactivity of these compounds is also demonstrated in the synthesis of pyrazole triflones via a [3 + 2] cycloaddition reaction with nitroalkenes . Furthermore, a copper-mediated domino cyclization/trifluoromethylation/deprotection process has been developed to synthesize 4-(trifluoromethyl)pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated pyrazoles are influenced by the trifluoromethyl groups. These compounds exhibit interesting fluorescence properties, which can be fine-tuned by modifying the pyrazole core . The introduction of trifluoromethyl groups also affects the electrophilicity of metal sites in metal complexes, as observed in fluorinated tris(pyrazolyl)borate ligands . The IR and NMR spectroscopic data provide insights into the dynamic disorder in the crystal and the electronic environment of the trifluoromethyl groups .

Applications De Recherche Scientifique

Synthèse des pyrimidines disubstituées

“3-(Trifluorométhyl)pyrazole” participe à la synthèse des pyrimidines disubstituées . Les pyrimidines sont des composants essentiels de nombreux composés bioactifs et produits pharmaceutiques.

Arylation N-catalytique au cuivre du pyrazole

Ce composé peut être utilisé dans l'arylation N-catalytique au cuivre du pyrazole . Ce processus est crucial dans la synthèse de divers composés biologiquement actifs.

Synthèse de l'hydrure de sodium

“this compound” peut être utilisé dans la synthèse de l'hydrure de sodium (1 H -3-trifluorométhylpyrazol-1-yl)borate en chauffant avec de l'hydrure de sodium . Ce composé a des applications potentielles dans diverses réactions chimiques.

Activité antifongique

Une voie de synthèse de conjugués substitués du 3-(trifluorométhyl)-4,5-dihydro-1 H-furo [2,3-c] pyrazole utilisant l'approche de Michael/Alkylation [3 + 2] a été développée. L'activité antifongique des composés synthétisés a été examinée plus avant .

Activité antituberculeuse

Les dérivés du pyrazole, y compris “this compound”, ont démontré une activité antituberculeuse . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antituberculeux.

Activité antimicrobienne

Ces composés ont montré une activité antimicrobienne significative . Ils pourraient être utilisés dans le développement de nouveaux agents antimicrobiens.

Activité anti-inflammatoire

“this compound” et ses dérivés ont démontré une activité anti-inflammatoire . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires.

Activité anticancéreuse

Mécanisme D'action

Target of Action

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It has been found to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . .

Mode of Action

The mode of action of 3-(Trifluoromethyl)pyrazole involves its interaction with its targets, leading to changes in the biological system. It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles

Biochemical Pathways

It is known that pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Result of Action

It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that 3-(trifluoromethyl)pyrazole may have similar effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXNITNKYBLBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942198 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20154-03-4 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)